2-Amino-6-azaspiro[3.4]octan-5-one
Description
2-Amino-6-azaspiro[3.4]octan-5-one is a heterocyclic compound featuring a spirocyclic scaffold with a fused azetidine and cyclobutane ring system. Its hydrochloride salt (CAS: 2227206-09-7) is commercially available with a molecular weight of 176.64 g/mol and a purity of ≥95% . The compound is primarily utilized in pharmaceutical research as a building block for drug discovery, leveraging its rigid spiro architecture to modulate pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
2-amino-6-azaspiro[3.4]octan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-5-3-7(4-5)1-2-9-6(7)10/h5H,1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOAVPNFUUDKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137616-46-5 | |
| Record name | 2-amino-6-azaspiro[3.4]octan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-azaspiro[3.4]octan-5-one typically involves the annulation of cyclopentane and four-membered rings. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications to afford the title compound .
Industrial Production Methods
Industrial production methods for 2-Amino-6-azaspiro[3
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-Amino-6-azaspiro[3.4]octan-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and commercial parameters for 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride and analogous spirocyclic compounds:
Key Observations:
Pricing and Availability: this compound hydrochloride is significantly costlier (€681/100mg) compared to analogs like 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (€370/250mg), likely due to synthetic complexity and demand . 6-Oxaspiro[3.4]octan-5-one (≥98% purity) is competitively priced but lacks functional groups for derivatization, limiting its utility in medicinal chemistry .
Drug Discovery Utility
- This compound: Its amino group enables facile functionalization (e.g., amide coupling), making it a preferred scaffold for kinase inhibitors and GPCR modulators .
- 5-Methyl-5,7-diazaspiro[2.5]octan-6-one : The diaza configuration enhances metal-binding capacity, useful in catalysis or metalloenzyme inhibition .
- 7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octan-5-one : Methyl groups improve metabolic stability, as evidenced in preclinical studies of antiviral agents .
Biological Activity
2-Amino-6-azaspiro[3.4]octan-5-one is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 140.18 g/mol. Its structure features a bicyclic system where two rings share a single atom, contributing to its distinct chemical properties and biological activities.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C7H12N2O | Spirocyclic structure with potential receptor interactions |
| 2,6-Diazaspiro[3.4]octan-5-one | C7H12N2O | Contains an additional nitrogen atom; different receptor interactions |
| 2-Oxa-6-azaspiro[3.4]octan-7-one | C7H13N2O | Contains an oxygen atom instead of one nitrogen; altered reactivity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly various receptors and enzymes. The compound's unique spirocyclic structure allows it to modulate the activity of these targets, leading to potential therapeutic effects.
- Receptor Interactions :
- Sigma Receptors : Recent studies have indicated that this compound may act as an antagonist at sigma receptors, which are implicated in pain perception and neuroprotection. By modulating these receptors, it may enhance the analgesic effects of other pain-relief medications such as mu-opioid receptor agonists .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain bacterial enzymes, contributing to its antimicrobial properties .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves binding to specific bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Analgesic Potential
Another research effort focused on the analgesic potential of this compound in animal models. The findings suggested that the compound significantly reduced pain responses in models induced by inflammatory agents, supporting its role as a potential analgesic agent .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigations are needed to elucidate its metabolism and excretion pathways.
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High (in vitro studies) |
| Bioavailability | To be determined |
| Metabolism | Hepatic (preliminary data) |
| Excretion | Renal (preliminary data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
